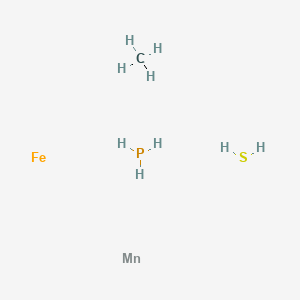
Steel, (ASTM A285)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Steel, (ASTM A285) is a type of carbon steel that is primarily used in the fabrication of pressure vessels and boilers. This steel is known for its low to intermediate tensile strength, making it suitable for applications where high strength is not a primary requirement. The ASTM A285 specification covers three grades of steel, each with different strength levels: Grade A, Grade B, and Grade C .
Preparation Methods
Synthetic Routes and Reaction Conditions
Steel, (ASTM A285) can be produced using various methods, including killed, semi-killed, capped, or rimmed steel practices. The choice of method depends on the desired properties of the final product. The steel is typically supplied in the as-rolled condition .
Industrial Production Methods
In industrial settings, the production of Steel, (ASTM A285) involves the following steps:
Melting: The raw materials, including iron ore, coke, and limestone, are melted in a blast furnace.
Refining: The molten iron is then refined in a basic oxygen furnace or an electric arc furnace to reduce impurities.
Casting: The refined steel is cast into slabs or billets.
Rolling: The slabs or billets are hot-rolled to the desired thickness and shape.
Heat Treatment: The rolled steel may undergo heat treatment processes such as normalizing or stress relieving to achieve the desired mechanical properties.
Chemical Reactions Analysis
Types of Reactions
Steel, (ASTM A285) undergoes various chemical reactions, including:
Reduction: In the presence of reducing agents, iron oxides can be reduced back to iron.
Corrosion: In acidic environments, steel can corrode, forming iron salts and hydrogen gas.
Common Reagents and Conditions
Oxidation: Oxygen and moisture are common reagents that facilitate the oxidation of steel.
Reduction: Reducing agents such as hydrogen or carbon monoxide can be used to reduce iron oxides.
Corrosion: Acids such as sulfuric acid can accelerate the corrosion process.
Major Products Formed
Oxidation: Iron oxides (rust)
Reduction: Pure iron
Corrosion: Iron salts and hydrogen gas
Scientific Research Applications
Steel, (ASTM A285) has a wide range of scientific research applications, including:
Chemistry: Used as a material for constructing chemical reactors and storage tanks due to its resistance to various chemicals.
Biology: Employed in the fabrication of laboratory equipment and instruments.
Medicine: Utilized in the production of medical devices and surgical instruments.
Industry: Widely used in the construction of pressure vessels, boilers, and storage tanks for petroleum and other chemicals
Mechanism of Action
The effectiveness of Steel, (ASTM A285) in its applications is primarily due to its mechanical properties and chemical composition. The steel’s low to intermediate tensile strength allows it to withstand moderate pressures without deforming. Additionally, the presence of carbon and other alloying elements enhances its resistance to corrosion and oxidation .
Comparison with Similar Compounds
Steel, (ASTM A285) can be compared with other similar compounds such as:
ASTM A36: A common structural steel with higher tensile strength but lower ductility compared to ASTM A285.
Similar Compounds
- ASTM A36
- P235GH
- ASTM A515
- ASTM A516
Steel, (ASTM A285) stands out due to its specific balance of tensile strength and ductility, making it ideal for pressure vessel applications where these properties are crucial.
Properties
Molecular Formula |
CH9FeMnPS |
|---|---|
Molecular Weight |
194.91 g/mol |
IUPAC Name |
iron;manganese;methane;phosphane;sulfane |
InChI |
InChI=1S/CH4.Fe.Mn.H3P.H2S/h1H4;;;1H3;1H2 |
InChI Key |
GDMKZUSIIJDKGW-UHFFFAOYSA-N |
Canonical SMILES |
C.P.S.[Mn].[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


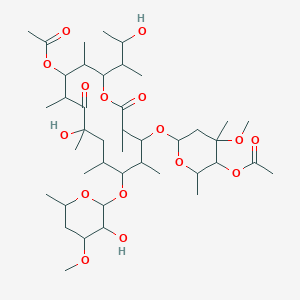
![[1-[3,4-Dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-2,4,5,6,7-pentahydroxyheptan-3-yl] sulfate](/img/structure/B12297256.png)
![20-Ethyl-1alpha,6beta,16beta-trimethoxy-4-[[[2-(3-methyl-2,5-dioxo-1-pyrrolidinyl)benzoyl]oxy]methyl]aconitane-7,8,14alpha-triol 14-benzoate](/img/structure/B12297264.png)
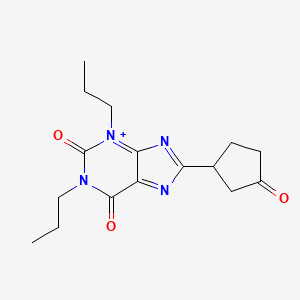
![rel-2-((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)-N-isopropylacetamide](/img/structure/B12297289.png)
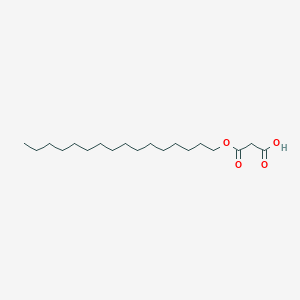
![tert-butyl (3aR,5r,6aS)-5-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B12297300.png)
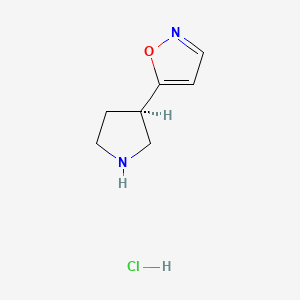
![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12297313.png)

![4-[[4-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide](/img/structure/B12297329.png)
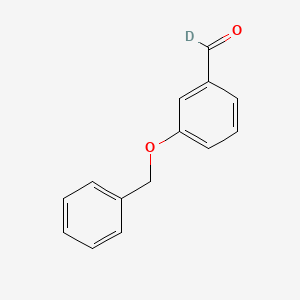
![(2R,3R,4S,5R)-2-[6-amino-2-(2-cyclohexylethoxy)-9H-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12297335.png)

